molecular formula C13H13N3O3S B3837136 [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone

[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone

Cat. No.: B3837136
M. Wt: 291.33 g/mol
InChI Key: COCUNTRSJIEIJH-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiadiazole ring, a hydroxyphenyl group, and a morpholinylmethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form 2-hydroxyphenylthiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as ferric chloride to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with morpholine and a suitable acylating agent to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethanone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrothiadiazole derivatives, and various substituted morpholinylmethanone compounds .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound has shown promise in the treatment of various diseases. Its potential anti-inflammatory and anticancer properties are of particular interest to researchers.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and reactivity .

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have diverse pharmacological activities.

    Ferulic Acid Derivatives: These compounds have similar hydroxyphenyl groups and are known for their antioxidant and anti-inflammatory properties.

Uniqueness

What sets [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone apart from similar compounds is its unique combination of a thiadiazole ring and a morpholinylmethanone moiety.

Properties

IUPAC Name

[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-10-4-2-1-3-9(10)11-12(15-20-14-11)13(18)16-5-7-19-8-6-16/h1-4,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCUNTRSJIEIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NSN=C2C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone
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[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone
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[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-morpholin-4-ylmethanone

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